1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine
Description
Chemical Structure and Properties 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine (CAS: 1018166-01-2) is a bicyclic amine derivative featuring a 1,2,4-triazole ring substituted with an ethyl group and a cyclopropane ring linked via a methylene bridge. The compound’s molecular formula is C₈H₁₃N₅, with an average molecular weight of 179.23 g/mol (inferred from structural analogs in and ).
Potential intermediates like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 215868-81-8, ) could be pivotal in its synthesis.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H14N4/c1-2-12-7(10-6-11-12)5-8(9)3-4-8/h6H,2-5,9H2,1H3 |
InChI Key |
OZGDJZDEKVBKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be anhydrous toluene or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or cyclopropane ring.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogs, highlighting differences in substituents, molecular properties, and applications:
Key Findings
Impact of Cyclopropane Rigidity
The target compound’s cyclopropane ring introduces conformational constraints absent in linear analogs like 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine (). This rigidity may enhance binding affinity in drug-receptor interactions but complicates synthesis, contributing to its discontinued status .
Substituent Effects on Bioactivity N-Methylation: The N-methyl group in 1339634-69-3 () increases lipophilicity (logP ~1.2 vs. Chiral Centers: The (1R)-configured amine in 1550388-42-5 () demonstrates the importance of stereochemistry in optimizing pharmacokinetic profiles.
Synthesis Challenges
Cyclopropane-containing compounds often require specialized reagents (e.g., diethylzinc/diiodomethane for ring closure). The discontinued status of the target compound and its piperazine analog () suggests scalability issues or instability under standard conditions.
Applications in Drug Development
Similar compounds are used as pharmaceutical intermediates (). For example, (1S)-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride () is a chiral building block for kinase inhibitors. The target compound’s structural uniqueness positions it for niche applications in CNS or antimicrobial agents, though further optimization is needed.
Biological Activity
1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The compound features a cyclopropanamine core linked to an ethyl-substituted 1H-1,2,4-triazole. The triazole ring is known for its stability and ability to form hydrogen bonds, which significantly contributes to its biological interactions.
Biological Activity Overview
The biological activities of compounds containing triazole rings have been extensively studied. The following sections summarize key findings related to the biological activity of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.6 µg/mL |
| Compound B | Escherichia coli | 31.25 µg/mL |
| Compound C | Salmonella enteritidis | 31.25 µg/mL |
These findings suggest that the presence of the triazole ring may enhance the antimicrobial efficacy of the compounds.
Antiviral Activity
The triazole moiety has been associated with antiviral properties as well. Studies have demonstrated that certain triazole-containing compounds can inhibit viral replication effectively.
In a study examining various triazole derivatives against HIV-1, it was found that modifications to the triazole structure led to increased potency. For example, a derivative with a specific substitution pattern exhibited an IC50 value of 1.2 µM compared to 6 µM for the parent compound .
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation across various cell lines.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound D | HeLa (Cervical Carcinoma) | 9.6 ± 0.7 |
| Compound E | CEM (T-Lymphocyte) | 41 ± 3 |
The data indicates that structural modifications in the triazole framework can lead to significant changes in anticancer activity.
The mechanisms through which triazole derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Some studies suggest that triazoles can inhibit specific enzymes involved in cellular processes, thus affecting cell growth and proliferation.
- Interference with Viral Replication : Triazoles may disrupt viral replication pathways by targeting viral enzymes or host cell factors necessary for viral life cycles.
Case Studies
Several case studies highlight the potential applications of triazole-containing compounds in therapeutic contexts:
- HIV Inhibition : A study demonstrated that a triazole derivative showed promise in inhibiting HIV replication in vitro, with structural modifications leading to enhanced potency against resistant strains .
- Anticancer Efficacy : Research involving various cancer cell lines indicated that specific triazole derivatives not only inhibited cell growth but also induced apoptosis in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
